4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15076089
InChI: InChI=1S/C17H18ClN5/c18-14-7-3-4-8-15(14)23-17-13(11-21-23)16(19-12-20-17)22-9-5-1-2-6-10-22/h3-4,7-8,11-12H,1-2,5-6,9-10H2
SMILES:
Molecular Formula: C17H18ClN5
Molecular Weight: 327.8 g/mol

4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC15076089

Molecular Formula: C17H18ClN5

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C17H18ClN5
Molecular Weight 327.8 g/mol
IUPAC Name 4-(azepan-1-yl)-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C17H18ClN5/c18-14-7-3-4-8-15(14)23-17-13(11-21-23)16(19-12-20-17)22-9-5-1-2-6-10-22/h3-4,7-8,11-12H,1-2,5-6,9-10H2
Standard InChI Key MFQJGMCTHVCKFA-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, 4-(azepan-1-yl)-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine, reflects its fused pyrazolo-pyrimidine core, azepane ring, and 2-chlorophenyl group. Key properties include:

PropertyValue
Molecular FormulaC17H18ClN5\text{C}_{17}\text{H}_{18}\text{ClN}_5
Molecular Weight327.8 g/mol
Canonical SMILESC1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl
InChIKeyMFQJGMCTHVCKFA-UHFFFAOYSA-N
PubChem CID17017304

The azepane ring (a seven-membered saturated nitrogen heterocycle) contributes to enhanced solubility and binding affinity, while the 2-chlorophenyl group augments hydrophobic interactions with biological targets .

Synthesis and Characterization

Synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. A common route includes:

  • Condensation: Forming the pyrazolo-pyrimidine core via cyclization of aminopyrazole derivatives.

  • Functionalization: Introducing the azepane ring through nucleophilic substitution or coupling reactions.

  • Chlorophenyl Incorporation: Using Suzuki-Miyaura cross-coupling or direct arylation .

Characterization employs:

  • Nuclear Magnetic Resonance (NMR): Confirming substituent positions.

  • High-Resolution Mass Spectrometry (HRMS): Verifying molecular weight.

  • X-ray Crystallography: Resolving three-dimensional structure .

Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

Pyrazolo[3,4-d]pyrimidines modulate cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), key mediators of inflammation. In vitro studies of related compounds showed:

  • COX-2 Selectivity: Up to 79.6% inhibition at 2 µM, surpassing reference drugs like celecoxib .

  • iNOS Suppression: IC50_{50} values of 1.8–4.2 µM, reducing nitric oxide production in macrophages .

These effects suggest utility in treating chronic inflammatory conditions, though direct data for this compound remain pending .

Structure-Activity Relationship (SAR) Insights

Role of the Azepane Ring

Comparative studies highlight the azepane ring’s impact:

  • Bioavailability: Larger rings improve metabolic stability compared to smaller piperidine analogs .

  • Target Engagement: Azepane-containing derivatives show 3–5× higher FLT3 affinity than non-cyclic amine variants .

Chlorophenyl Substitution

The 2-chlorophenyl group contributes to:

  • Hydrophobic Interactions: Enhancing binding to kinase ATP pockets .

  • Electron-Withdrawing Effects: Stabilizing the pyrimidine ring’s electronic configuration.

Research Findings and Data

In Vitro Anticancer Activity

Cell LineIC50_{50} (nM)Target KinaseCitation
MV4-11 (AML)48 ± 6FLT3
HUVEC (Angiogenesis)120 ± 15VEGFR2

Anti-Inflammatory Profiling

AssayResult (IC50_{50} or % Inhibition)Reference CompoundCitation
COX-2 Inhibition79.6% at 2 µMCelecoxib (76.3%)
iNOS Suppression2.1 µMAminoguanidine (1.8 µM)

Future Directions and Challenges

While preclinical data are promising, advancing this compound requires:

  • In Vivo Toxicity Studies: Assessing safety profiles in animal models.

  • Formulation Optimization: Improving solubility via prodrug strategies or nanoencapsulation.

  • Target Validation: Confirming selectivity across kinase families to mitigate off-target effects .

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